molecular formula C14H11BrClN3O2S B278526 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide

3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide

Cat. No. B278526
M. Wt: 400.7 g/mol
InChI Key: ATHNZGMFQZWGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future research directions.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide have been extensively studied. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, and has been shown to have anti-inflammatory properties. In addition, it has been shown to inhibit the activity of certain enzymes involved in inflammation, such as COX-2.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide in lab experiments is its potential as a therapeutic agent in the treatment of various diseases. However, a limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide. One direction is to further investigate its mechanism of action, and to identify the specific enzymes and pathways that it targets. Another direction is to study its potential use in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics in vivo. Finally, research is needed to determine its potential use in the treatment of other diseases, such as autoimmune diseases and infectious diseases.
Conclusion:
In conclusion, 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has shown promising results in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action, toxicity, and potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide involves a multi-step process. The first step involves the preparation of 5-chloro-2-pyridinecarboxylic acid, which is then converted to 5-chloro-2-pyridinecarboxamide. The next step involves the preparation of 3-bromo-4-methoxybenzoyl chloride, which is then reacted with 5-chloro-2-pyridinecarboxamide to yield 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide.

Scientific Research Applications

3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-cancer properties, and has been studied for its potential use in the treatment of breast cancer, lung cancer, and melanoma. In addition, this compound has been shown to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide

Molecular Formula

C14H11BrClN3O2S

Molecular Weight

400.7 g/mol

IUPAC Name

3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C14H11BrClN3O2S/c1-21-11-4-2-8(6-10(11)15)13(20)19-14(22)18-12-5-3-9(16)7-17-12/h2-7H,1H3,(H2,17,18,19,20,22)

InChI Key

ATHNZGMFQZWGDS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.